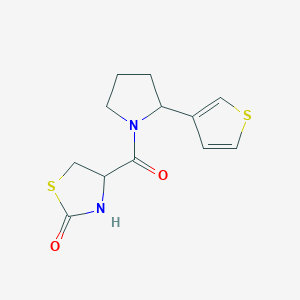
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile, also known as OEI, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. OEI belongs to the class of compounds known as isoindoles and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile's mechanism of action is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile may act by modulating the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and neuroprotective effects, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have antioxidant activity and may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. However, there are also limitations to the use of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile in lab experiments, including its low solubility in aqueous solutions and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile. One potential avenue of research is the development of more effective synthesis methods for 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile, which could lead to increased availability and lower costs. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile in humans.
Synthesemethoden
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile can be synthesized using several methods, including the reduction of 2-(2-nitrobenzylidene)malononitrile with sodium borohydride or the reaction of 4-bromobenzonitrile with 2,3-epoxypropylamine followed by hydrogenation. The synthesis of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile requires careful attention to detail and a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has antitumor activity and may be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-7-11-1-3-12(4-2-11)8-18-9-13-14(10-18)16-6-5-15(13)19-16/h1-4,13-16H,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZIGKJEYCWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CN(CC3C1O2)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)

![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)
![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)
![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)